(2,2-Dibromocyclopropyl)benzene
Overview
Description
(2,2-Dibromocyclopropyl)benzene, also known as 2,2-dibromocyclopropylbenzene, is an organic compound belonging to the family of aromatic hydrocarbons. It is an aromatic compound with a cyclopropyl group attached to a benzene ring. This compound is used primarily in scientific research applications, such as in the synthesis of other compounds, as a model for studying chemical processes, and as a catalyst in organic reactions. It has also been used in some pharmaceutical applications.
Scientific Research Applications
Chemical Properties and Uses of Benzene Derivatives
Benzene and its derivatives are integral in chemical research, with applications in biomedical research and materials science. Benzene's unique structure has led to extensive studies of its properties and applications. For instance, derivatives like (2,2-Dibromocyclopropyl)benzene may contribute to the field of organometallic chemistry and the study of aromatic compounds (Marwitz et al., 2009).
Tandem C-H and C-C Activation
(Cyclopropylidenecyclohexyl)benzene derivatives have been studied for tandem intramolecular C-H and C-C bond activation, showing the potential of such compounds in organic synthesis and chemical transformations (Jiang et al., 2010).
Synthesis and Characterization of Hexaarylbenzenes
The synthesis of hexaarylbenzenes, which can include derivatives like this compound, is important for creating structurally diverse compounds used in pharmaceuticals, agrochemicals, and materials for electronic devices (Suzuki et al., 2015).
Reactions with Phenylsulfenyl and Phenylselenyl Chloride
Reactions of methylenecyclopropanes with phenylsulfenyl and phenylselenyl chloride lead to the formation of products like (cyclobut-1-enylsulfanyl)benzene, demonstrating the reactivity of cyclopropane-containing compounds in various solvents (Liu & Shi, 2004).
Polymerization of Cyclic Monomers
Benzene derivatives like this compound can be utilized in the synthesis of novel polymers. For example, the radical polymerization of vinylcyclopropanes leads to hard, transparent, crosslinked polymers, showcasing their potential in materials science (Moszner et al., 1999).
Synthesis of Bis(germacyclopropa)benzenes
The synthesis of hindered bis(germacyclopropa)benzenes, involving reactions with dilithiogermane and tetrabromobenzene, offers insights into the structure and reactivity of benzene rings and their applications in organometallic chemistry (Tajima et al., 2006).
properties
IUPAC Name |
(2,2-dibromocyclopropyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2/c10-9(11)6-8(9)7-4-2-1-3-5-7/h1-5,8H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSAMRMQHHYSGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Br)Br)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277595 | |
Record name | (2,2-Dibromocyclopropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20277595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3234-51-3 | |
Record name | NSC72310 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72310 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC3014 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3014 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2,2-Dibromocyclopropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20277595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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